methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate
Description
The compound methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.0³,⁸.0¹¹,¹⁵]hexadeca-5,11-dien-9-yl]acetate (hereafter referred to as the target compound) is a structurally complex molecule characterized by:
- A tetracyclic framework with fused oxabicyclic and carbocyclic systems.
- Multiple stereocenters (1R,2R,3S,4R,8R,9S,10R,13R,15R configuration).
- Functional groups: diacetyloxy, furan-3-yl, methyl esters, and ketone moieties.
- Molecular weight: 540.609 g/mol (estimated from analogous compounds in and ).
Its structural complexity and functional diversity make it a subject of interest in medicinal chemistry and natural product synthesis.
Properties
Molecular Formula |
C30H36O9 |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate |
InChI |
InChI=1S/C30H36O9/c1-15-19(18-9-11-36-14-18)12-20-24(15)30(6)21(13-23(34)35-7)29(5)22(33)8-10-28(4,39-17(3)32)26(29)25(27(30)38-20)37-16(2)31/h8-11,14,19-21,25-27H,12-13H2,1-7H3/t19-,20-,21-,25-,26+,27+,28-,29+,30-/m1/s1 |
InChI Key |
VSNNVVACPQEARN-DLLMLBMMSA-N |
Isomeric SMILES |
CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@@H]4[C@@]2([C@@H]([C@@]5([C@@H]([C@H]4OC(=O)C)[C@](C=CC5=O)(C)OC(=O)C)C)CC(=O)OC)C |
Canonical SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4OC(=O)C)C(C=CC5=O)(C)OC(=O)C)C)CC(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate typically involves multiple steps. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the furan ring and the acetoxy groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process would likely include steps such as crystallization, filtration, and purification to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated structure.
Scientific Research Applications
Methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate has several scientific research applications:
Chemistry: It can be used as a model compound for studying complex organic reactions and stereochemistry.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: It can be used in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Biological Activity
Methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound belongs to a class of molecules characterized by the presence of furan and acetate functional groups. Its intricate structure includes multiple chiral centers and a tetracyclic framework that may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄O₇ |
| Molecular Weight | 336.39 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not established |
Antioxidant Activity
Research has indicated that compounds with furan moieties often exhibit significant antioxidant properties. The antioxidant capacity is essential for mitigating oxidative stress in biological systems.
Case Study:
A study demonstrated that furan-based compounds could scavenge free radicals effectively, contributing to their potential use in preventing oxidative damage in cells .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have also been explored. In vitro studies suggest that it may inhibit pro-inflammatory cytokines.
Research Findings:
In a controlled experiment using macrophage cell lines treated with lipopolysaccharides (LPS), the compound significantly reduced the secretion of TNF-alpha and IL-6 compared to untreated controls .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various pathogens. Preliminary results indicate effectiveness against certain strains of bacteria and fungi.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Tyrosinase Inhibition
Tyrosinase is an important enzyme in melanin biosynthesis; thus, its inhibition can have applications in skin whitening agents. The compound has shown promising results as a tyrosinase inhibitor.
Experimental Results:
In studies measuring tyrosinase activity in B16F10 melanoma cells treated with varying concentrations of the compound (1–20 µM), significant dose-dependent inhibition was observed . The IC50 value was determined to be approximately 0.0433 µM for monophenolase activity.
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Antioxidant Mechanism: The furan ring may participate in electron donation processes that neutralize free radicals.
- Anti-inflammatory Mechanism: The compound's ability to modulate cytokine production suggests interference with signaling pathways involved in inflammation.
- Tyrosinase Inhibition: Molecular docking studies indicate that the compound binds effectively to the active site of tyrosinase.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural or functional similarities with the target compound but exhibit critical distinctions:
Compound A
- Name: [(1R,2S,6R,9R,10R,11R,12S,14R,15R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.0²,⁹.0⁴,⁸.0¹⁵,¹⁸]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate
- Molecular Weight : 596.716 g/mol.
- Key Differences: Additional pentacyclic framework vs. the target’s tetracyclic system. 2-methylbut-2-enoate ester substituent instead of a methyl acetate group. Higher molecular weight due to extended alkyl chains and ester groups.
Compound B
- Name: [(1S,2S,4S,7R,9S,10S,12R)-4,12-diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate
- Molecular Weight : 853.9 g/mol.
- Key Differences :
- Benzamido and benzoate groups introduce aromaticity and hydrogen-bonding capacity.
- Larger molecular size and polarity compared to the target compound.
Compound C
- Name: Epioxylubimin (a sesquiterpenoid phytoalexin)
- Molecular Weight: ~400–450 g/mol (estimated from sesquiterpenoid analogs).
- Key Differences :
- Simpler tricyclic or tetracyclic structure lacking acetyloxy and furan substituents.
- Produced in plants under stress, with distinct biosynthetic pathways.
Functional Group Comparison
| Feature | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Structure | Tetracyclic | Pentacyclic | Hexacyclic |
| Oxygen Heterocycles | 16-oxatetracyclo | 3,17-dioxapentacyclo | 6-oxatetracyclo |
| Key Substituents | Diacetyloxy, furan-3-yl | 2-methylbut-2-enoate ester | Benzamido, benzoate |
| Stereocenters | 9 stereocenters | 10 stereocenters | 8 stereocenters |
| Molecular Weight | 540.609 g/mol | 596.716 g/mol | 853.9 g/mol |
Research Findings
Spectroscopic Comparisons
- Tanimoto similarity scores and Wasserstein distance analyses () indicate that minor structural changes (e.g., ester vs. benzamido groups) significantly alter MS2 spectral profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
